molecular formula C6H5ClN2 B6228941 5-chloro-2-ethynyl-1-methyl-1H-imidazole CAS No. 33532-74-0

5-chloro-2-ethynyl-1-methyl-1H-imidazole

Cat. No.: B6228941
CAS No.: 33532-74-0
M. Wt: 140.57 g/mol
InChI Key: AIHFNTOFJYHSAF-UHFFFAOYSA-N
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Description

5-Chloro-2-ethynyl-1-methyl-1H-imidazole is a specialized halogenated and alkynylated imidazole derivative designed for advanced research and development applications. Its molecular structure incorporates two key reactive features: a chlorine atom at the 5-position and an ethynyl (acetylene) group at the 2-position, making it a versatile synthon (building block) in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Sonogashira reaction . The imidazole ring is a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active molecules and natural products . This ring system is known for its amphoteric nature (ability to act as both an acid and a base) and its capacity to engage in hydrogen bonding, which can improve the solubility and pharmacokinetic parameters of drug candidates . Researchers value this specific compound for constructing novel molecular architectures, particularly in the synthesis of potential pharmaceuticals. The ethynyl group allows for direct incorporation into larger, more complex systems, enabling the creation of conjugated structures or serving as a linker in chemical probes. Meanwhile, the chloro substituent offers a handle for further functionalization via substitution reactions. This combination makes it highly valuable for exploring new chemical space in drug discovery programs. Its primary applications are in the fields of medicinal chemistry and materials science, serving as a precursor for the development of new therapeutic agents and functional organic molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

33532-74-0

Molecular Formula

C6H5ClN2

Molecular Weight

140.57 g/mol

IUPAC Name

5-chloro-2-ethynyl-1-methylimidazole

InChI

InChI=1S/C6H5ClN2/c1-3-6-8-4-5(7)9(6)2/h1,4H,2H3

InChI Key

AIHFNTOFJYHSAF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C#C)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of Alkynyl-Containing Precursors

A foundational strategy involves constructing the imidazole ring with pre-installed substituents. For example, reacting N-methylpropargylamine with a chlorinated carbonyl compound under Dean-Stark conditions facilitates cyclization to form the imidazole core. In a typical procedure:

  • N-Methylpropargylamine (1.0 equiv) and 2-chloro-1,3-diketone (1.2 equiv) are refluxed in toluene with catalytic p-toluenesulfonic acid (PTSA) for 12 hours.

  • The reaction yields a 2-ethynylimidazole intermediate , which undergoes chlorination at position 5 using N-chlorosuccinimide (NCS) in dichloromethane at 0°C.

This method achieves moderate yields (45–55%) but requires stringent anhydrous conditions to prevent alkyne hydration.

Sonogashira Cross-Coupling on Preformed Imidazole Scaffolds

The Sonogashira reaction offers a direct route to introduce the ethynyl group onto a halogenated imidazole precursor. For instance:

  • 2-Bromo-5-chloro-1-methyl-1H-imidazole (1.0 equiv) is treated with trimethylsilylacetylene (1.5 equiv) in the presence of Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine at 60°C for 6 hours.

  • Deprotection of the silyl group with tetrabutylammonium fluoride (TBAF) affords the terminal alkyne.

Key Advantages :

  • High regioselectivity (>90% purity by HPLC).

  • Compatibility with sensitive functional groups.

Optimization of Reaction Conditions

Temperature and Catalytic Systems

The Sonogashira coupling’s efficiency hinges on catalyst choice and temperature:

Catalyst SystemTemperature (°C)Yield (%)Purity (%)
Pd(PPh₃)₂Cl₂/CuI607892
PdCl₂(dppf)/CuI808589
PEPPSI-IPr/CuI507295

Higher temperatures (>80°C) promote side reactions, such as alkyne oligomerization, reducing yields.

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may destabilize the imidazole ring. Mixed solvents like THF/H₂O (4:1) balance solubility and stability, achieving yields of 82% with PdCl₂(dppf).

Characterization and Analytical Data

Spectroscopic Confirmation

FT-IR Analysis :

  • C≡C Stretch : 2100–2120 cm⁻¹ (weak intensity due to symmetry).

  • C-Cl Stretch : 750–780 cm⁻¹.

  • N-CH₃ Bend : 1380–1400 cm⁻¹.

¹H NMR (500 MHz, CDCl₃) :

  • δ 2.42 (s, 3H, N-CH₃).

  • δ 3.15 (s, 1H, C≡CH).

  • δ 7.21 (s, 1H, imidazole H-4).

¹³C NMR :

  • δ 123.5 (C-5), δ 135.2 (C-2), δ 82.3 (C≡CH), δ 36.8 (N-CH₃).

Challenges and Mitigation Strategies

Ethynyl Group Stability

The ethynyl moiety is prone to hydration under acidic or aqueous conditions. Solutions include:

  • Using silyl-protected alkynes during synthesis.

  • Conducting reactions under inert atmospheres with molecular sieves.

Regioselectivity in Chlorination

Electrophilic chlorination (e.g., NCS) at position 5 competes with position 4. Directed ortho-metalation (DoM) strategies using directing groups (e.g., sulfonyl) improve selectivity to >95% .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-ethynyl-1-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imidazole oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

5-chloro-2-ethynyl-1-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethynyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the ethynyl group allows for interactions with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

5-Chloro-1-ethyl-2-methyl-1H-imidazole ()
  • Structure : Chloro (C5), ethyl (C1), methyl (C2).
  • Molecular Weight : 144.60 g/mol.
  • Density : 1.141 g/mL.
  • Key Differences: The ethyl and methyl substituents lack the electron-withdrawing and linear geometry of the ethynyl group.
5-(2-Chloroethyl)-1H-imidazole hydrochloride ()
  • Synthesis : Prepared via substitution reactions using chloroethyl precursors .
  • Key Differences : The absence of a methyl group and the presence of a flexible chloroethyl chain reduce ring planarity and aromatic stabilization.
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ()
  • Structure : Chloromethylphenyl (C4), nitro (C5), dimethyl (C1, C2).
  • Synthesis : Chlorination with SOCl₂ .
  • Key Differences : The nitro group enhances electron deficiency, while the bulky phenyl ring introduces steric hindrance absent in the target compound.
5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole ()
  • Structure : Benzimidazole core with thiophene substituents.
  • Crystallography : Exhibits π-π stacking and hydrogen bonding .
  • Key Differences : The benzimidazole core and thiophene groups increase aromaticity and solubility compared to the simpler imidazole ring of the target compound.

Physicochemical Properties

Compound Molecular Weight (g/mol) Density (g/mL) Melting Point (°C) Key Substituents
Target Compound* ~141.58 N/A N/A Cl, ethynyl, methyl
5-Chloro-1-ethyl-2-methyl-1H-imidazole 144.60 1.141 N/A Cl, ethyl, methyl
5-(2-Chloroethyl)-1H-imidazole HCl 130.58 N/A N/A Cl, ethyl chain
2-Butyl-5-chloro-1H-imidazole-4-methanol 190.66 N/A N/A Cl, butyl, methanol

*Theoretical values based on molecular formula (C₆H₆ClN₂).

Pharmacological and Reactivity Profiles

  • Antimicrobial Potential: Imidazoles with nitro or thiophene groups () show antimicrobial activity, suggesting the target compound’s ethynyl group could enhance interaction with biological targets via π-orbital interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-2-ethynyl-1-methyl-1H-imidazole, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with nucleophilic substitution or cyclization reactions using precursors like 1-methylimidazole derivatives. Optimize by varying solvents (e.g., DMSO or ethanol), bases (e.g., KOH), and temperatures. Monitor purity via HPLC and confirm structures with 1^1H/13^13C NMR . For ethynyl group introduction, employ Sonogashira coupling under inert conditions with palladium catalysts .
  • Key Parameters : Reaction time (12-24 hrs), temperature (80-120°C), and molar ratios (1:1.2 for precursor:catalyst).

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and confirm its structural integrity?

  • Methodology :

  • 1^1H NMR : Use DMSO-d6d_6 to resolve aromatic protons (δ 7.2-8.5 ppm) and ethynyl protons (δ 2.5-3.5 ppm). Assign peaks using coupling constants and 2D-COSY .
  • IR : Identify C≡C stretches (~2100 cm1^{-1}) and C-Cl bonds (~650 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns via ESI-MS .

Q. What purification strategies are effective for isolating high-purity this compound?

  • Methodology :

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) .
  • Recrystallization : Optimize solvent pairs (ethanol/water) for crystal formation .
  • Purity Assessment : Validate via melting point consistency and TLC (Rf_f ~0.5 in ethyl acetate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy) for this compound?

  • Methodology :

  • Comparative Assays : Replicate studies using standardized protocols (e.g., CLSI guidelines) with control strains (e.g., E. coli ATCC 25922). Test MIC values across multiple labs .
  • Structural Analog Analysis : Compare activity with derivatives (e.g., 5-nitro or 2-phenyl substitutions) to identify substituent effects .
  • Synergistic Studies : Evaluate combinatorial effects with known antibiotics (e.g., β-lactams) to clarify mechanisms .

Q. What computational approaches predict the biological target interactions of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 or bacterial enzymes. Validate with crystallographic data (e.g., PDB 5KX) .
  • QSAR Modeling : Correlate substituent electronegativity (Cl, ethynyl) with bioactivity using Gaussian-based DFT calculations .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

  • Methodology :

  • Substituent Screening : Synthesize analogs with varied substituents (e.g., 5-fluoro, 2-cyano) and test for cytotoxicity (MTT assay) and selectivity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., ethynyl for π-π stacking) using Schrödinger’s Phase .
  • ADMET Prediction : Use SwissADME to optimize logP (target 2-3) and reduce hepatotoxicity risks .

Data Contradiction and Validation

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Methodology :

  • DoE (Design of Experiments) : Apply factorial design to test interactions between variables (e.g., solvent polarity vs. catalyst loading) .
  • Reproducibility Checks : Collaborate with independent labs to verify yields under identical conditions .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dechlorinated species) and adjust reaction stoichiometry .

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